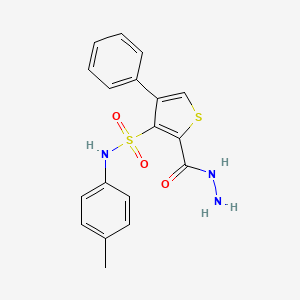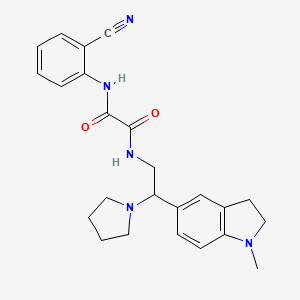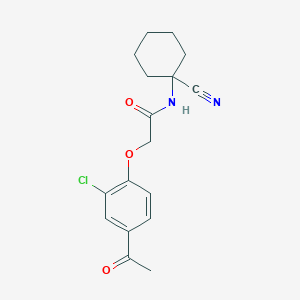
N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide, also known as MIUEA, is a synthetic compound that has shown potential in various scientific research applications. MIUEA is a urea derivative that was designed to target and activate a specific receptor in the brain, known as the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, memory, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide is believed to be mediated through the activation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues, including the brain, heart, and immune system. The sigma-1 receptor is known to modulate various cellular processes, including calcium signaling, protein folding, and mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the regulation of mitochondrial function. This compound has also been shown to have anti-inflammatory effects, through its ability to modulate the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide for lab experiments is its specificity for the sigma-1 receptor. This allows for the selective activation of this receptor, without affecting other receptors or cellular processes. This compound is also relatively stable and can be easily synthesized and purified.
One of the limitations of this compound for lab experiments is its potential toxicity at high concentrations. This compound has been shown to have cytotoxic effects in various cell lines, at concentrations above 10 μM. This may limit its use in certain experiments and require careful dose optimization.
Orientations Futures
There are several future directions for research on N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor agonists, with improved pharmacokinetic properties. Another area of research is the investigation of the role of this compound in other physiological and pathological processes, such as memory and cancer. Finally, the potential therapeutic applications of this compound in various diseases, including pain and neurodegenerative diseases, warrant further investigation.
Méthodes De Synthèse
N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide can be synthesized through a multistep process involving the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylenediamine, followed by the addition of acetic anhydride and urea. The final product is obtained through purification and isolation using column chromatography. The purity and identity of this compound can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide has been extensively studied for its potential in various scientific research applications. One of the main areas of research has been its role in pain perception. This compound has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. This effect is believed to be mediated through the activation of the sigma-1 receptor, which is known to modulate pain perception.
This compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The sigma-1 receptor has been implicated in various pathological processes associated with these diseases, including oxidative stress, inflammation, and protein misfolding. This compound has been shown to have neuroprotective effects in various animal models of these diseases, through its ability to modulate these pathological processes.
Propriétés
IUPAC Name |
N-[2-[(1-methylindol-3-yl)carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10(19)15-7-8-16-14(20)17-12-9-18(2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROATRKLNLRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B2830378.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2830381.png)



![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2830388.png)
![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)
![4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde](/img/structure/B2830392.png)

![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide](/img/structure/B2830396.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)
